molecular formula C24H31NO5S B15141522 N-Oxide abiraterone sulfate

N-Oxide abiraterone sulfate

Cat. No.: B15141522
M. Wt: 445.6 g/mol
InChI Key: AEEMBGRHVQPUBV-VJLLXTKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Oxide abiraterone sulfate is a metabolite of abiraterone, a potent inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for androgen biosynthesis, and its inhibition is a key therapeutic strategy in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Abiraterone itself is converted into several metabolites, including this compound, which plays a role in the drug’s pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Oxide abiraterone sulfate typically involves the oxidation of abiraterone. One common method is the reaction of abiraterone with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . This reaction introduces an oxygen atom into the nitrogen atom of the pyridine ring, forming the N-oxide derivative. The subsequent sulfation of the hydroxyl group on the steroid nucleus can be achieved using sulfating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Oxide abiraterone sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C24H31NO5S

Molecular Weight

445.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C24H31NO5S/c1-23-11-9-18(30-31(27,28)29)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(26)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,27,28,29)/t18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

AEEMBGRHVQPUBV-VJLLXTKPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C[N+](=CC=C5)[O-])C)OS(=O)(=O)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)OS(=O)(=O)O

Origin of Product

United States

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